![molecular formula C12H18BrClN2O2S B2452869 3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride CAS No. 1353978-73-0](/img/structure/B2452869.png)
3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
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Overview
Description
3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C12H18BrClN2O2S . It is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of 3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is complex, involving several functional groups including a bromo-substituted benzene ring, a sulfonamide group, and a piperidine ring .Scientific Research Applications
HIV-1 Infection Prevention
Research has shown interest in methylbenzenesulfonamide compounds due to their active groups like pyridine, benzenesulfonyl, and bromine atoms. These small molecular antagonists are being explored for use as targeting preparations in the prevention of human HIV-1 infection. For example, the compound 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide has been synthesized and characterized, showing potential as candidate compounds for drug development in this field (Cheng De-ju, 2015).
Antimicrobial Activity
Some novel derivatives of the benzenesulfonamide class, such as 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, have been synthesized and found to exhibit significant antimicrobial activity on various strains of microbes. This highlights their potential in the development of new antimicrobial agents (N. Desai, Atul H. Makwana, R. Senta, 2016).
Photodynamic Therapy for Cancer Treatment
Compounds like zinc phthalocyanine substituted with benzenesulfonamide derivatives have been synthesized and show promising properties for use in photodynamic therapy, a treatment modality for cancer. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are vital for Type II mechanisms in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Inhibitors for Various Diseases
Ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been developed and tested as inhibitors of human carbonic anhydrase isoforms, which are involved in diseases like glaucoma, epilepsy, obesity, and cancer. Some of these compounds have shown potent inhibitory effects, especially against the tumor-associated isoform hCA IX, indicating their potential as drug candidates (Nabih Lolak, Suleyman Akocak, Silvia Bua, C. Supuran, 2019).
Phospholipase A2 Inhibition
A series of N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino benzenesulfonamides have been synthesized and evaluated as inhibitors of membrane-bound phospholipase A2. These inhibitors have shown significant effects in reducing the size of myocardial infarction in experimental models, suggesting their potential therapeutic application in cardiovascular diseases (H. Oinuma, T. Takamura, T. Hasegawa, K. Nomoto, T. Naitoh, Y. Daiku, S. Hamano, H. Kakisawa, N. Minami, 1991).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, is an important task of modern organic chemistry . Future research may focus on exploring the biological activities of this compound and its potential applications in drug design.
properties
IUPAC Name |
3-bromo-N-methyl-N-piperidin-4-ylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S.ClH/c1-15(11-5-7-14-8-6-11)18(16,17)12-4-2-3-10(13)9-12;/h2-4,9,11,14H,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQUJFYGOJNLBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride |
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